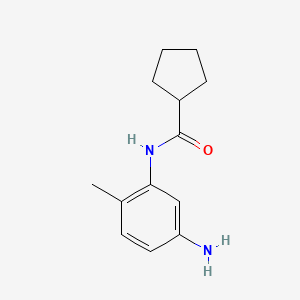

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Description

BenchChem offers high-quality N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFNAMWQYJGZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588332 | |

| Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926228-27-5 | |

| Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Step-by-step synthesis protocol for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

An In-Depth Guide to the Laboratory-Scale Synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Authored by: A Senior Application Scientist

Introduction

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and drug development. Its structure, featuring a reactive primary amine and a stable amide linkage on a substituted aniline core, makes it a versatile intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutic agents. This document provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers and scientists. The procedure begins with the acylation of 2-methyl-5-nitroaniline followed by the selective reduction of the nitro group. The causality behind experimental choices, safety protocols, and detailed procedural steps are explained to ensure reproducibility and safety.

Overall Synthesis Scheme

The synthesis is a two-step process starting from commercially available 2-methyl-5-nitroaniline and cyclopentanecarbonyl chloride. The first step is an acylation reaction to form an amide bond, yielding the nitro-intermediate. The second step involves the selective reduction of the nitro group to an amine, furnishing the final product.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of N-(2-Methyl-5-nitrophenyl)cyclopentanecarboxamide (Intermediate 1)

Principle and Experimental Rationale

This step involves the nucleophilic acyl substitution reaction between the primary amine of 2-methyl-5-nitroaniline and the highly electrophilic acyl chloride of cyclopentanecarbonyl chloride. The amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. Pyridine, a mild non-nucleophilic base, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction to completion. Dichloromethane (DCM) is chosen as the solvent due to its inert nature and its ability to dissolve both reactants. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | 5.00 g | 32.86 |

| Cyclopentanecarbonyl chloride | C₆H₉ClO | 132.59 | 4.78 g (4.38 mL) | 36.14 |

| Pyridine | C₅H₅N | 79.10 | 3.12 g (3.18 mL) | 39.43 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~100 mL | - |

| Brine (Saturated NaCl) | NaCl | 58.44 | ~50 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-methyl-5-nitroaniline (5.00 g, 32.86 mmol) and anhydrous dichloromethane (100 mL).

-

Cooling and Base Addition: Cool the resulting yellow solution in an ice bath to 0 °C with stirring. Add pyridine (3.18 mL, 39.43 mmol) to the solution.

-

Acyl Chloride Addition: Dissolve cyclopentanecarbonyl chloride (4.38 mL, 36.14 mmol) in anhydrous dichloromethane (50 mL) and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide as a yellow solid.

Part 2: Synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (Final Product)

Principle and Experimental Rationale

This step employs a catalytic transfer hydrogenation to selectively reduce the aromatic nitro group to a primary amine.[1] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] Instead of using flammable hydrogen gas, ammonium formate serves as a convenient and safe in-situ source of hydrogen.[1] Upon heating, ammonium formate decomposes to formic acid, which in turn decomposes on the palladium surface to generate H₂. This method is known for its high chemoselectivity, leaving the amide functional group and the aromatic ring intact. Methanol is an excellent solvent for this reaction, as it dissolves the starting material and the ammonium formate. The reaction is performed under reflux to ensure efficient hydrogen transfer.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |

| N-(2-Methyl-5-nitrophenyl)cyclopentanecarboxamide | C₁₃H₁₆N₂O₃ | 248.28 | 5.00 g | 20.14 |

| Palladium on Carbon (10% Pd) | Pd/C | - | 0.50 g | - |

| Ammonium Formate | HCOONH₄ | 63.06 | 6.35 g | 100.7 |

| Methanol | CH₃OH | 32.04 | 150 mL | - |

| Celite® | - | - | ~5 g | - |

Step-by-Step Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide (5.00 g, 20.14 mmol), methanol (150 mL), and ammonium formate (6.35 g, 100.7 mmol).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (0.50 g) to the mixture. Caution: Pd/C can be pyrophoric; handle with care, preferably under a gentle stream of nitrogen.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting nitro compound and the appearance of the more polar amine product.

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting residue can be dissolved in ethyl acetate and washed with water to remove any remaining ammonium salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide, typically as an off-white or light brown solid. Further purification can be achieved by recrystallization if necessary.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Acids and Bases: Concentrated acids (HCl) and bases (pyridine) are corrosive and toxic. Handle with extreme care.[3]

-

Solvents: Dichloromethane is a suspected carcinogen, and methanol is toxic and flammable. Avoid inhalation and skin contact.

-

Reagents: 2-Methyl-5-nitroaniline is toxic upon inhalation, ingestion, or skin contact.[4] Cyclopentanecarbonyl chloride is corrosive and reacts with moisture to release HCl gas.[5]

-

Catalyst: 10% Palladium on Carbon can be pyrophoric, especially when dry or in the presence of solvents. Do not allow it to dry completely during filtration. Quench the used catalyst on the Celite pad with plenty of water before disposal.

References

- BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.

- ChemicalBook. (n.d.). 2-Methyl-5-nitroaniline synthesis.

- CymitQuimica. (n.d.). CAS 4524-93-0: Cyclopentanecarbonyl chloride.

- Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.

- Tokyo Chemical Industry (TCI). (n.d.). 2-Methyl-5-nitroaniline | 99-55-8.

- Wikipedia. (n.d.). Reduction of nitro compounds.

Sources

- 1. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Methyl-5-nitroaniline | 99-55-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CAS 4524-93-0: Cyclopentanecarbonyl chloride | CymitQuimica [cymitquimica.com]

Application Note: Solubility Profiling & Handling of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Executive Summary

This guide details the solubility characteristics and handling protocols for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide , a synthetic benzanilide derivative often utilized as a scaffold in kinase inhibitor development or as a fragment in medicinal chemistry.

While specific experimental solubility data for this exact isomer is sparse in public literature, its physicochemical behavior can be accurately predicted via structural analogs (e.g., N-(2-amino-4-methylphenyl)cyclopentanecarboxamide, LogP ~1.90) [1].[1] This compound exhibits high solubility in DMSO (suitable for stock solutions) and low intrinsic aqueous solubility at neutral pH, necessitating pH modulation or co-solvent strategies for biological assays.[1]

Physicochemical Profile & Solubility Expectations

Understanding the molecular structure is the first step to successful solubilization.[1]

-

Chemical Structure: A lipophilic cyclopentyl tail attached to a central amide, linked to a toluene core with a free aniline amine.[1]

-

Molecular Weight: ~218.29 g/mol .[1]

-

Predicted LogP: 1.9 – 2.2 (Moderately Lipophilic).[1]

-

Key Ionizable Group: Aniline Nitrogen (Predicted pKa ≈ 4.0 – 5.0).[1]

Solubility Matrix

| Solvent | Solubility Rating | Estimated Limit | Mechanism | Application |

| DMSO | Excellent | > 50 mM (> 10 mg/mL) | Dipole-dipole interactions disrupt crystal lattice. | Stock solution preparation (1000x). |

| Water (pH 7.4) | Poor | < 0.1 mM (< 20 µg/mL) | Hydrophobic effect of cyclopentyl/tolyl groups dominates.[1] | None (Precipitation risk).[1][2] |

| Water (pH < 3) | Moderate | > 1 mM | Protonation of aniline (-NH₂ → -NH₃⁺) increases polarity. | Acidic HPLC mobile phases.[1] |

| Ethanol | Good | ~ 10–20 mM | H-bonding match. | Alternative stock for DMSO-sensitive assays. |

Protocol A: Preparation of High-Concentration Stock Solutions (DMSO)

Objective: Create a stable, precipitation-free 10 mM or 100 mM master stock for long-term storage.

Reagents & Equipment[1][3]

-

Compound: N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (Solid).

-

Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Vials: Amber glass vials (to prevent photodegradation of the aniline moiety).

Step-by-Step Procedure

-

Weighing: Accurately weigh 2.18 mg of the solid compound into a sterile amber vial.

-

Note: This target mass yields a 10 mM solution in 1 mL.[1]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Critical: Do not add water or buffer at this stage.[1]

-

-

Dissolution: Vortex vigorously for 30 seconds.

-

Observation: The solution should be clear and colorless to pale yellow.[1] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

-

-

Sterilization (Optional): If using for cell culture, filter through a 0.22 µm PTFE syringe filter. Do not use Nylon filters as they may bind benzanilides.[1]

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into aqueous media (e.g., PBS or Cell Media) without causing "crashing out" (precipitation).

The "Intermediate Dilution" Method

Directly shooting 100% DMSO stock into water often causes rapid precipitation due to the local high concentration shock.[1] Use this step-down method.

Figure 1: Step-wise dilution strategy to prevent compound precipitation during assay setup.

Procedure

-

Prepare Intermediate: Dilute the 10 mM DMSO stock 1:100 into your assay buffer (e.g., PBS) to create a 100 µM working solution .

-

Prepare Final: Dilute the Intermediate 1:100 into the final well/tube.

Protocol C: Experimental Solubility Determination (Shake-Flask Method)

Since literature data is predictive, you may need to validate the exact solubility limit for your specific batch.[1]

Workflow

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a microcentrifuge tube.

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification:

Troubleshooting & Signaling Pathways

If the compound is inactive in your assay, it may be due to solubility issues rather than lack of potency.[1]

Figure 2: Troubleshooting logic flow for solubility-related assay failures.

References

-

Hit2Lead Database. N-(2-amino-4-methylphenyl)cyclopentanecarboxamide (Analog). Catalog #BB-4026961. Accessed October 2023.[1] Link

-

Santa Cruz Biotechnology. N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide (Homolog). Accessed October 2023.[1] Link

-

PubChem. Compound Summary: Cyclopentanecarboxamide derivatives. National Library of Medicine.[1][4] Link

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Application Note. Link

Disclaimer: This protocol is designed for research use only. Always consult the Safety Data Sheet (SDS) for specific handling instructions regarding toxicity and personal protective equipment.

Sources

Application Notes & Protocols: Preparation of High-Purity Stock Solutions for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and handling of stock solutions of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. Tailored for researchers, scientists, and drug development professionals, this document outlines best practices to ensure the integrity, stability, and accurate concentration of the compound for use in a variety of experimental settings. The protocols described herein are designed to be self-validating, emphasizing the principles of scientific integrity and causality behind each experimental choice.

Introduction: The Critical Role of Stock Solution Integrity

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide is a small molecule of interest in various research and drug discovery applications. The reliability and reproducibility of experimental results are fundamentally dependent on the quality of the reagents used. A properly prepared stock solution, with an accurately known concentration and maintained stability, is the cornerstone of robust scientific inquiry. This guide will walk you through the essential considerations and steps to achieve high-quality stock solutions of this compound.

The presence of both an amino group and an amide functional group in N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide suggests it is a weakly basic compound. This characteristic influences its solubility and stability, making the choice of solvent and storage conditions particularly important.[1][2]

Physicochemical Properties and Initial Considerations

| Property | Predicted Value/Characteristic | Rationale & Implications |

| Molecular Formula | C₁₃H₁₈N₂O | - |

| Molecular Weight | 218.29 g/mol | Essential for accurate molarity calculations.[3] Always use the batch-specific molecular weight provided on the Certificate of Analysis (CoA). |

| Physical Form | Likely a solid (powder) at room temperature. | Typical for small organic molecules of this size.[4] May be difficult to see in small quantities.[5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol, with limited solubility in aqueous solutions. | The aromatic ring and cyclopentyl group contribute to its nonpolar character, while the amino and amide groups provide some polarity.[2][6] |

| Stability | Potentially sensitive to light and oxidation. | The amino group can be susceptible to oxidation.[7] |

Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide.

Caption: General workflow for stock solution preparation and handling.

Detailed Protocols

Materials and Equipment

-

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (solid powder)

-

High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber-colored polypropylene or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Optional: 0.2 µm syringe filter for sterilization[4]

-

Optional: Inert gas (argon or nitrogen)[7]

Protocol for Preparing a 10 mM DMSO Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

Step 1: Pre-dissolution Handling Before opening the vial containing the powdered compound, centrifuge it briefly to ensure all the powder is collected at the bottom.[4] This is particularly important for small quantities that may have coated the walls of the vial during shipment.

Step 2: Calculating the Required Mass The fundamental equation for calculating the required mass is:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) [3]

To prepare 1 mL of a 10 mM stock solution:

-

Concentration = 10 mM = 0.010 mol/L

-

Volume = 1 mL = 0.001 L

-

Molecular Weight = 218.29 g/mol (use the exact value from your CoA)

Mass (g) = 0.010 mol/L * 0.001 L * 218.29 g/mol = 0.00021829 g = 0.218 mg

For greater accuracy, it is advisable to prepare a larger volume. For example, to prepare 10 mL of a 10 mM stock solution, you would need 2.18 mg of the compound.

Step 3: Weighing the Compound Accurately weigh the calculated mass of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide using a calibrated analytical balance. For masses under 10 mg, it is often recommended to add the solvent directly to the vial to avoid losses during transfer.[4][5]

Step 4: Dissolution

-

Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

-

Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary, but be mindful of potential degradation with excessive heat.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

Step 5: Sterilization (Optional) For cell-based assays where sterility is crucial, the stock solution can be filter-sterilized using a 0.2 µm syringe filter that is compatible with DMSO.[4]

Aliquoting and Storage

To maintain the long-term integrity of your stock solution, it is critical to avoid repeated freeze-thaw cycles.[7]

-

Aliquot the stock solution into single-use volumes in sterile, amber-colored vials.[4][7] The volume of each aliquot should be appropriate for a single experiment.

-

For extended storage, consider purging the headspace of each vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[7]

-

Store the aliquots at -20°C or -80°C. For many small molecules in DMSO, storage at -80°C is preferred for longer-term stability.[8]

| Storage Temperature | Recommended Duration |

| -20°C | Up to 1-3 months[5][8] |

| -80°C | Up to 6 months or longer[4][8] |

Preparation of Working Solutions

Working solutions are prepared by diluting the stock solution into an appropriate aqueous buffer or cell culture medium.

Key Consideration: DMSO Toxicity DMSO can be toxic to cells at higher concentrations. It is a common practice to keep the final concentration of DMSO in the working solution below 0.5%, and ideally below 0.1%, to minimize its effects on the experimental system.[4][8]

Dilution Calculation (M1V1 = M2V2) The formula for calculating dilutions is: M₁V₁ = M₂V₂ [9]

Where:

-

M₁ = Concentration of the stock solution (e.g., 10 mM)

-

V₁ = Volume of the stock solution to be used

-

M₂ = Desired concentration of the working solution (e.g., 10 µM)

-

V₂ = Final volume of the working solution

Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock: (10,000 µM) * V₁ = (10 µM) * (1000 µL) V₁ = (10 * 1000) / 10,000 = 1 µL

Therefore, you would add 1 µL of the 10 mM stock solution to 999 µL of your aqueous buffer or medium.

To avoid pipetting very small volumes, it is often prudent to perform a serial dilution.

Caption: Example of a serial dilution workflow.

Troubleshooting

| Issue | Possible Cause | Recommended Action |

| Precipitation after thawing | Solubility limit exceeded at low temperatures. | Thaw slowly at room temperature and vortex gently. Consider preparing a lower concentration stock solution.[7] |

| Color change in solution | Chemical degradation or oxidation. | Protect from light by using amber vials. Consider using an inert gas overlay for long-term storage. If degradation is suspected, prepare a fresh stock solution.[7] |

| Inconsistent experimental results | Compound degradation due to repeated freeze-thaw cycles or improper storage. | Always use freshly thawed aliquots. Prepare a new stock solution and compare its performance to the old one.[7] |

Conclusion

The preparation of high-quality stock solutions is a fundamental yet critical aspect of laboratory research. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity and reliability of their work with N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. Adherence to these principles of careful handling, accurate calculations, and proper storage will contribute to the generation of reproducible and high-impact scientific data.

References

-

PubMed. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

-

Captivate Bio. SMALL MOLECULES. [Link]

-

Chemistry LibreTexts. (2020). 6.1: Calculating Molarity. [Link]

-

GraphPad. Molarity Calculator. [Link]

-

ResearchGate. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. [Link]

-

G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]

-

LabXchange. (2024). How to Calculate Molarity and Molarity Formula. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

YouTube. (2016). Molarity - Preparations from Stock Solutions. [Link]

-

University of Rochester. Solvent Selection. [Link]

Sources

- 1. hydrometaltech.com [hydrometaltech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Molarity Calculator | Concentration Calculator | Tocris Bioscience [tocris.com]

- 4. captivatebio.com [captivatebio.com]

- 5. selleckchem.com [selleckchem.com]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. youtube.com [youtube.com]

Topic: In Vitro Assay Protocols for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

An Application Note from the Senior Scientist's Desk

**Abstract

This technical guide provides a comprehensive framework for the initial in vitro characterization of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide, a novel small molecule with potential as a kinase inhibitor. The structural backbone of this compound, featuring a substituted phenyl-carboxamide moiety, shares similarities with known classes of kinase inhibitors that are pivotal in drug discovery, particularly in oncology.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols for assessing direct target engagement, cellular activity, and downstream functional effects. We proceed under the hypothesis that N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide may target cellular signaling pathways regulated by protein kinases. The protocols herein are designed as a self-validating workflow, from cell-free biochemical assays to cell-based functional readouts, ensuring a robust preliminary evaluation of this compound's biological activity.

Introduction: Rationale for Kinase-Targeted Investigation

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide belongs to a chemical class that has yielded numerous potent modulators of protein kinase activity. Protein kinases are critical regulators of countless cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4][5] For instance, compounds with a phenylaminopyrimidine core, which is structurally related, have shown significant activity against targets like BCR-ABL and JAK2.[2][5][6] The primary objective of this guide is to provide a logical and efficient experimental cascade to:

-

Determine if the compound directly inhibits kinase enzymatic activity.

-

Validate on-target activity within a cellular context by assessing downstream signaling events.

-

Quantify the compound's effect on cell viability and proliferation, a key phenotypic outcome of inhibiting cancer-relevant kinases.

This workflow is designed to generate the foundational data necessary to build a comprehensive pharmacological profile for this novel compound.

Foundational Protocol: Direct Target Engagement via In Vitro Kinase Assay

The first critical step is to ascertain whether N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide can directly inhibit the catalytic activity of a protein kinase in a cell-free system. This allows for the precise measurement of potency (e.g., IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Principle of the Assay

In vitro kinase assays measure the transfer of a phosphate group from a donor (typically ATP) to a specific peptide or protein substrate by a purified kinase enzyme.[7] The inhibitory potential of the compound is quantified by measuring the reduction in substrate phosphorylation. Various detection methods exist, including radiometric assays that use radiolabeled ATP (e.g., [γ-³²P]ATP) and non-radiometric fluorescence or luminescence-based assays.[4][8] The latter are often preferred for higher throughput and safety.

Detailed Protocol: A Universal Fluorescence-Based Kinase Assay

This protocol is a general template adaptable to many kinases. Here, we use a hypothetical tyrosine kinase (e.g., VEGFR2, given the relevance of related structures[1]) as an example.

Materials:

-

Purified, recombinant human kinase (e.g., VEGFR2)

-

Specific peptide substrate for the kinase

-

N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide (test compound)

-

Staurosporine (positive control inhibitor)

-

Adenosine Triphosphate (ATP)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[9]

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

-

White, opaque 96-well or 384-well microplates

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Assay Plate Setup: Add 1 µL of each compound dilution to the wells of the microplate. Include "no inhibitor" (DMSO only) and "positive control" (Staurosporine) wells.

-

Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific substrate in kinase assay buffer. Dispense 25 µL of this mix into each well.

-

Initiation and Incubation: Prepare an ATP solution in kinase assay buffer. Add 25 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Reaction Termination and Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction and proceed with detection according to the manufacturer's instructions for the chosen assay kit (e.g., add ADP-Glo™ Reagent).

-

Data Acquisition: Read the plate on a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO-only control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Quantifying Potency and Selectivity

Results should be summarized in a clear, tabular format. A selectivity profile is crucial; therefore, testing against a panel of related and unrelated kinases is highly recommended.

Table 1: Hypothetical Potency and Selectivity Profile of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

| Kinase Target | Kinase Family | IC50 (nM) |

|---|---|---|

| VEGFR2 | Tyrosine Kinase | 15.2 |

| PDGFRβ | Tyrosine Kinase | 89.7 |

| SRC | Tyrosine Kinase | 450.1 |

| JAK2 | Tyrosine Kinase | > 10,000 |

| CDK2 | Ser/Thr Kinase | > 10,000 |

| p38α | Ser/Thr Kinase | 8,750 |

Note: The data presented is hypothetical and serves as an example for data presentation.

Cellular Assays: Target Validation and Phenotypic Consequences

Once direct enzymatic inhibition is confirmed, the next logical step is to determine if the compound is cell-permeable and can engage its target in a physiological context.

Cellular Target Engagement: Western Blot for Phospho-Protein Levels

Principle: If N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide inhibits a specific kinase within a cell, the phosphorylation of that kinase's direct downstream substrates should decrease. Western blotting is a robust technique to visualize and semi-quantify this change.[10] For a VEGFR2 inhibitor, one would typically assess the phosphorylation of VEGFR2 itself (autophosphorylation) or downstream effectors like AKT or ERK in VEGF-stimulated endothelial cells (e.g., HUVECs).

Critical Considerations for Phospho-Protein Detection:

-

Sample Preparation: Work quickly on ice and use lysis buffers containing both protease and phosphatase inhibitors to preserve the labile phosphorylation state of proteins.[10][11]

-

Blocking: Avoid using non-fat milk as a blocking agent, as it contains the phosphoprotein casein, which can increase background noise. Bovine Serum Albumin (BSA) at 3-5% in TBST is recommended.[11][12]

-

Buffers: Use Tris-based buffers (e.g., TBST) instead of phosphate-based buffers (PBS), as excess phosphate ions can interfere with the binding of some phospho-specific antibodies.[13]

-

Loading Control: Always probe for the total, non-phosphorylated version of the protein of interest to ensure that changes in the phospho-signal are not due to changes in the total amount of protein.[12][13]

Caption: Workflow for Western Blot analysis of protein phosphorylation.

Phenotypic Screening: Cell Proliferation & Viability Assay

Principle: Many kinases targeted in cancer therapy are involved in signaling pathways that drive cell proliferation. Therefore, a potent inhibitor is expected to reduce the rate of cell growth or induce cell death. The MTT assay is a widely used colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[14][15] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[16]

Detailed Protocol: MTT Assay

Materials:

-

Cancer cell line(s) relevant to the hypothesized target (e.g., A549 lung cancer cells)

-

Complete culture medium (e.g., RPMI-1640 + 10% FCS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)[14]

-

Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol or DMSO)[14]

-

Sterile 96-well flat-bottom plates

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 5,000 cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Add 100 µL of medium containing serial dilutions of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide to the wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals should become visible in viable cells.[14][16]

-

Solubilization: Carefully remove the culture medium. Add 150 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) by plotting viability against the log of compound concentration.

Data Presentation: Quantifying Anti-Proliferative Activity

Table 2: Hypothetical Anti-Proliferative Activity of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| A549 | Non-Small Cell Lung | 0.85 |

| HUVEC | Non-cancerous Endothelial | 0.12 |

| MCF-7 | Breast Adenocarcinoma | 2.4 |

| K562 | Chronic Myeloid Leukemia | > 25 |

Note: The data presented is hypothetical and serves as an example for data presentation.

Mechanistic Context: Visualizing the Hypothesized Pathway

To synthesize the experimental findings, it is useful to visualize the compound's proposed mechanism of action within a relevant signaling pathway. The diagram below illustrates a simplified receptor tyrosine kinase (RTK) pathway, a common target in oncology, and the putative point of inhibition for our compound.

Caption: Hypothesized inhibition of an RTK signaling pathway.

Conclusion

This application note provides a validated, multi-step strategy for the initial in vitro assessment of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. By systematically progressing from direct enzyme inhibition assays to cellular target engagement and functional phenotypic screens, researchers can efficiently generate a robust data package. This foundational knowledge is essential for making informed decisions about the compound's potential for further development as a therapeutic agent.

References

- Benchchem. Application Notes and Protocols for Western Blot Analysis of Protein Phosphorylation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-RtO5m7CT1IEnQu0M0fNnh_ilfUon8SDUdOwQYV-Az1Mbgi634XPy_lTde_GFAPz_heWsVfTNG7AmVaZx9Uy_arp0XgsR4mB16FuC0TCQtpElZKCPDufvwtJXrwoPXC2gMNsAmVwLyT1PiUSmoOuEY27dLVC5WNAPno__4zDPBL_X1L6u60MzuzIB_LoWgZIIQWtieJb26XTuN7fhdzi3aebx3IFubiaPkjTnUNcDMVk=]

- Abcam. Western blot for phosphorylated proteins. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJgEry0X9RwWnDn37uRZA6Y93UYZaMmzWe0N_uR78KnsKfevUnH8E11mq-Xz2poKPKCIPRH1WL8RuPI125H9UpextDI8IRAWMTifPauLEB5xnWpyAWYRt9OXUsJctCistGkKr65-56duflD5LibsHClhzD5IyAPm52RQibmr_641MlW19w1gl8tFi-WXEAcVIM2G7zOEQwvQo0Uxb0Q]

- Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbmYzJZmCaSKhNJN8xB6ntZHdPL52HhceBpa6RRPpLrPN8ihGDLkMc0vRlXr2dZAZuqtl_eqgaz67ku0YU5RvdkH9-_3adsBt7R1_horGdcNZVp1DMwLdRWdGCPXl7eBDfT2o12SZxy-SO691GzbVTDwO44q17d6s_b6omBN_bOZ89rl8uD7qE6eyOZ2B4eu_qciobe8sAhHB1UXwKbfGv1RJtP61mddXugimenw==]

- Proteintech Group. Tips for detecting phosphoproteins by western blot. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3kTgKwTVSUxDJZLrrp4MU3QKYdvcm2JnlGyztKWK38E-6EApp3TG6tgnSvrc7x7zgOnmzgtQ2Hwnhn948FRDBe9L1rbw-347bFVW5QiyAlomONHk27pX0z_yCU5HJi_7d3tGraJ6TbmJhVehquZJ7gT4yTwUiFzOhm7G1Us7gi3ZSizgKklPFKgawNylQA==]

- Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtdrrBLlgo-mC3C3hBr5wRcv38r-BHYX2i8lqOXRNonFMfY6n1I9lFWqscyb3Cfj5LwACMBzhwO1wMUWuXjuffPrgO33q7vtbv-sxz-dv2nZXZpA5ETdiUPunORZwDaWku8bwm-iXN261LRSJ-VDCwTxPUy0ItpYKTzhBqbc3FO23mRiXLREkiwoF0nYRkG6O-RmSyFTKMlw==]

- National Center for Biotechnology Information. In vitro NLK Kinase Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7854699/]

- Protocol Online. Cell Proliferation Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvGPmz5y3g3KKpgV4JwcxB296yLTK5VXiid1CKBoE5I-qpYe0pkiYEABy1bJoBTGyvglU_YZdtfLtKtQh4LnKWI2vpbgidRY88dV96QBja-xin_UVJAp59W5wrer6Wqnqx6hJgLBBY9XUrcH-NLBxz6BbtwprLjDdNDvyxARXuLeZa-JnNtEYApE6z]

- ATCC. MTT Cell Proliferation Assay. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVlD3qOixgL4JpfMqNlZQUTzAatpCqOZqZ-XkrB_gvCoMPQgV4APm5A2FQzbjxq0iZfs88eVQ3ojSh4sGO1uIF9tTNFVka0XSFsQGzvHoIgBCK9PoTd3Va5jyk32pYI3paV4qU0ScSzRYWgEtxMUZS21G5_TAm-72K28qOv_bAIayccCok-T4DF0JM4v1fj5nIXSWGzVAhSnqaduDhrIDApBs1DvNzGwrg8FMxAZ9T9saXAFquyHzpsW7IE8_y1mpMMIYzefEjfAwMa36Hw5v-uvl275z30u17dxbezt1ejDAI]

- protocols.io. In vitro kinase assay. [URL: https://dx.doi.org/10.17504/protocols.io.4r3l225xjl1y/v1]

- Benchchem. An In-Depth Technical Guide to In Vitro Kinase Assays: Principles and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYhh5xnMA6I7D7TAy-ih9ord1Unb_2el9SjIfUgLvNuR00YL9-b-xx1d6jdvHhnVi5LpJ_ISZ-OydBY9CGzKdebf2h2W7jcMY1WL3wchbNTGyQD1JUn6IjvnpXfQxz392z8cm1HyBU2gN8EVLJrhsBVbHBLHKKp0YDmLEXtwdYDZT8AL_ov7Qzxnib_O7Laltw1FcmJPsy6Q_XPExZrGokVl4XGZw5W-f37YI=]

- Revvity. In Vitro Kinase Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUueNZLzgVAHYlFvak-zrvA4XhM-oFu7EkU3Uu0C26rj-PZhULuzBuX_zABl13dwM73n0ONR4p77efJzRoKVaOZ9tTlcXfG8ZSyD1eE34FDwB0q4OYtoa2Ws_xZhMREHTM47zSNneJyQVEtkwaLhdTAx71hEmg]

- BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [URL: https://www.bellbrooklabs.com/how-does-a-biochemical-kinase-assay-work/]

- Thermo Fisher Scientific. Cell Proliferation Protocols. [URL: https://www.thermofisher.

- Sigma-Aldrich. Cell Viability and Proliferation Assays. [URL: https://www.sigmaaldrich.

- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]

- PubMed. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor. [URL: https://pubmed.ncbi.nlm.nih.gov/23415904/]

- ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. [URL: https://www.researchgate.

- PubMed. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. [URL: https://pubmed.ncbi.nlm.nih.gov/26849472/]

- National Center for Biotechnology Information. 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179116/]

- PubMed. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. [URL: https://pubmed.ncbi.nlm.nih.gov/38892408/]

Sources

- 1. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (TAK-593), a highly potent VEGFR2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. revvity.com [revvity.com]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 14. Protocol Online: Cell Proliferation Assay [protocol-online.org]

- 15. atcc.org [atcc.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Welcome to the technical support guide for the synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

The synthesis of this target molecule is typically achieved via a two-stage process: first, the formation of an amide bond, followed by the reduction of a nitro group. This guide is structured in a question-and-answer format to directly address potential issues at each stage.

Overall Synthesis Workflow

The logical pathway to the target compound involves the acylation of a deactivated aniline followed by a chemoselective reduction.

Caption: High-level two-step synthesis workflow.

Part 1: Troubleshooting the Amide Formation (Acylation) Step

The primary challenge in this stage is the coupling of an electron-deficient amine, 2-methyl-5-nitroaniline, with cyclopentanecarboxylic acid. The strong electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the aniline's amino group, making the reaction sluggish under standard conditions.[1]

FAQ 1: My amide coupling reaction shows low or no conversion. How can I drive it to completion?

This is the most common issue. The low reactivity of the aniline is the principal cause.[2] You must activate the carboxylic acid component to overcome this energy barrier.

Solution A: The Acyl Chloride Pathway

Converting the carboxylic acid to the highly electrophilic acyl chloride is a classic and effective strategy.

Causality: Cyclopentanecarbonyl chloride is far more reactive than its parent carboxylic acid and will react with the deactivated aniline, often requiring only a mild base to scavenge the HCl byproduct.

Experimental Protocol: Acyl Chloride Formation and Amide Coupling

-

Acid Chloride Synthesis: In a fume hood, add oxalyl chloride (1.2 eq.) or thionyl chloride (1.5 eq.) dropwise to a solution of cyclopentanecarboxylic acid (1.0 eq.) in an anhydrous solvent like Dichloromethane (DCM) or Toluene at 0 °C. Add a catalytic amount of Dimethylformamide (DMF) (1-2 drops).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction is complete when gas evolution (CO, CO2, HCl or SO2, HCl) ceases.

-

Solvent Removal: Remove the solvent and excess reagent in vacuo to yield the crude cyclopentanecarbonyl chloride. It is often used immediately in the next step without further purification.

-

Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of 2-methyl-5-nitroaniline (1.0 eq.) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in DCM dropwise.

-

Completion: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO3 solution, and finally, brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide.

Solution B: Modern Peptide Coupling Reagents

If the acyl chloride method is too harsh or inconvenient, modern coupling reagents offer a milder alternative by generating highly reactive intermediates in situ.

Causality: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) create a highly reactive HOBt-ester intermediate. This intermediate is readily attacked by the weakly nucleophilic aniline. The addition of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction by forming an even more reactive acyliminium ion intermediate.[1]

Caption: Troubleshooting the acylation step.

Table 1: Comparison of Common Amide Coupling Strategies

| Method | Activating Agent(s) | Pros | Cons |

| Acyl Chloride | SOCl₂ or (COCl)₂ | Highly reactive, cost-effective, high conversion. | Harsh reagents, generates HCl, requires anhydrous conditions. |

| Carbodiimide | EDC / HOBt | Mild conditions, good yields, easy-to-remove urea byproduct.[1] | Can be expensive, HOBt has safety considerations. |

| Phosphonium | BOP, PyBOP | Very efficient, fast reaction times. | Expensive, generates phosphine oxide byproducts. |

| Uronium | HATU, HBTU, TBTU | Highly effective for difficult couplings, low racemization.[2] | High cost, byproducts can complicate purification. |

Experimental Protocol: EDC/HOBt Mediated Coupling

-

Setup: To a solution of cyclopentanecarboxylic acid (1.0 eq.), 2-methyl-5-nitroaniline (1.0 eq.), and HOBt (1.2 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) at 0 °C, add EDC·HCl (1.2 eq.) in one portion.

-

Base Addition: Add DIPEA (2.0 eq.) to the mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with Ethyl Acetate and wash extensively with water to remove DMF and the water-soluble byproducts. Follow with washes of 1M HCl, saturated NaHCO3, and brine.

-

Purification: Dry the organic layer (Na2SO4), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.[3]

Part 2: Troubleshooting the Nitro Reduction Step

The selective reduction of the aromatic nitro group to an amine is the final and critical step. The primary goal is to achieve complete reduction without affecting the relatively robust amide bond.

FAQ 2: My nitro reduction is incomplete, or I am observing byproducts. Which method offers the best yield and purity?

The choice of reducing agent is critical and depends on scale, available equipment, and sensitivity of other functional groups.

Solution A: Catalytic Hydrogenation

This is often the cleanest method, producing water as the only byproduct.

Causality: A metal catalyst (like Palladium or Nickel) facilitates the transfer of hydrogen atoms to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the final amine.[4]

Experimental Protocol: Hydrogenation with Pd/C

-

Setup: Dissolve the nitro-intermediate, N-(2-methyl-5-nitrophenyl)cyclopentanecarboxamide, in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate).

-

Catalyst: Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

-

Hydrogenation: Place the flask under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-12 hours).

-

Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, often in high purity.

Solution B: Metal/Acid Reduction

This is a classic, robust, and cost-effective method suitable for larger scales.

Causality: A metal like Tin(II) chloride (SnCl₂) or Iron (Fe) in the presence of a strong acid (like HCl) acts as a single-electron donor to reduce the nitro group.[5][6]

Experimental Protocol: Reduction with Tin(II) Chloride

-

Setup: Dissolve the nitro-intermediate in Ethanol or Ethyl Acetate.

-

Reagent Addition: Add a solution of Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.) in concentrated HCl.

-

Reaction: Heat the mixture to reflux (typically 50-80 °C) for 1-3 hours, monitoring by TLC.

-

Workup: Cool the reaction to room temperature and carefully basify with a concentrated NaOH or NaHCO₃ solution until the pH is > 8. This will precipitate tin salts.

-

Extraction: Dilute with water and extract the product multiple times with Ethyl Acetate or DCM.

-

Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product may require column chromatography to remove any remaining impurities.

Caption: Decision tree for choosing a nitro reduction method.

Table 2: Comparison of Common Nitro Reduction Methods

| Method | Reagent(s) | Pros | Cons |

| Catalytic Hydrogenation | H₂ gas, Pd/C or Ra-Ni | Very clean (byproduct is H₂O), high yields, simple workup.[5] | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric, potential for dehalogenation if applicable. |

| Transfer Hydrogenation | Pd/C, Ammonium Formate | Avoids use of H₂ gas, mild conditions, good yields.[7] | Can be slower than direct hydrogenation. |

| Metal in Acid | SnCl₂/HCl or Fe/HCl | Inexpensive, highly effective, reliable for large scale.[6] | Harsh acidic conditions, strenuous workup to remove metal salts, significant waste generation. |

| Hydrosulfite Reduction | Sodium Hydrosulfite (Na₂S₂O₄) | Mild, useful if other groups are acid/base sensitive. | Requires aqueous/biphasic system, can be sluggish. |

Part 3: Purification and Characterization

FAQ 3: What is the most effective method for purifying the final product?

Purification strategy depends on the scale and the nature of the impurities.

-

Flash Column Chromatography: This is the most versatile method for removing both polar and non-polar impurities. A gradient elution starting with a non-polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increasing the polarity (e.g., to 50-70% Ethyl Acetate) is typically effective.[8]

-

Recrystallization: If the crude product is obtained as a solid with high purity (>90%), recrystallization can be an excellent final step to obtain highly pure, crystalline material. A mixed solvent system, such as Ethanol/Water or Ethyl Acetate/Hexane, is often a good starting point.

FAQ 4: How do I confirm the structure and purity of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide?

Standard analytical techniques are essential for validation.

-

¹H NMR: Look for the appearance of a broad singlet corresponding to the -NH₂ protons (typically between 3.5-5.0 ppm, solvent dependent) and the disappearance of the aromatic signals in the downfield region characteristic of the nitro-substituted ring.

-

Mass Spectrometry (MS): Confirm the molecular weight of the final product. The expected molecular weight for C₁₃H₁₈N₂O is 218.29 g/mol .

-

Infrared Spectroscopy (IR): The most telling change will be the disappearance of the strong, characteristic stretches for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).

By understanding the chemical principles behind each step and anticipating common pitfalls, you can effectively troubleshoot and optimize the synthesis of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide, leading to improved yields and purity.

References

-

Lal, S., & Snape, T. J. (2014). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Advances, 4(57), 3030-3037. [Link]

-

Subedi, R. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152713. [Link]

-

Singh, U. P., & Singh, R. K. (2012). Synthesis of some Amide derivatives and their Biological activity. International Journal of Pharmaceutical Sciences and Research, 3(8), 2796-2801. [Link]

-

ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]

-

ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?[Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

-

ResearchGate. (2014). How do you selectively reduce the nitro group?[Link]

- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 8. sphinxsai.com [sphinxsai.com]

Troubleshooting solubility issues with N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Solubility & Formulation Troubleshooting Hub

Status: Operational Role: Senior Application Scientist Topic: Solubility Optimization & Assay Formulation Last Updated: February 14, 2026

Physicochemical Profile & Solubility Mechanics

Before troubleshooting, it is critical to understand the why behind the solubility behavior of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide . This molecule is a classic lipophilic weak base .

| Property | Value (Predicted/Approx) | Implication for Solubility |

| Molecular Weight | ~218.3 g/mol | Small molecule, kinetically fast dissolution if thermodynamically favorable. |

| Functional Groups | Aniline (-NH₂), Amide (-CONH-), Cyclopentyl, Phenyl | Mixed polarity. The cyclopentyl and phenyl rings drive high lipophilicity. |

| pKa (Basic) | ~4.0 – 4.8 (Aniline nitrogen) | CRITICAL: At neutral pH (7.4), the molecule is >99.9% uncharged (neutral). Neutral molecules have the lowest aqueous solubility. |

| LogP | ~2.5 – 3.0 | Moderately lipophilic. Prefers organic solvents (DMSO, Octanol) over water. |

| H-Bond Donors | 2 (Amide NH, Aniline NH₂) | Capable of crystal lattice formation, increasing the energy required to dissolve. |

The Core Problem: The pH Mismatch

Most researchers fail because they attempt to dissolve this compound in neutral buffers (PBS, pH 7.4). Because the pKa of the aniline group is roughly 4.5, the compound requires a pH significantly lower than 4.5 (ideally pH 2-3) to become protonated (ionized).

-

At pH 7.4: Neutral form dominates

Aggregation & Precipitation. -

At pH 2.0: Cationic form dominates

High Solubility.

Troubleshooting Guide (Q&A)

Q1: "I dissolved the powder in DMSO, but it crashes out immediately when I add it to my cell culture media. Why?"

Diagnosis: This is the "Solvent Shift" phenomenon. Explanation: DMSO is a polar aprotic solvent that solubilizes the hydrophobic regions of the molecule. When you spike this into aqueous media (water), the solvent environment instantly changes. The water molecules form a highly ordered cage around the hydrophobic cyclopentyl/phenyl rings (hydrophobic effect), forcing the drug molecules to aggregate to minimize energy. The Fix:

-

Reduce Stock Concentration: If your DMSO stock is 100 mM, the local concentration at the pipette tip during addition is too high. Dilute your stock to 10 mM before adding to media.

-

Vortex While Adding: Never add the drug to static media. Vortex the media while slowly piping the drug to ensure rapid dispersion.

-

Limit Final DMSO: Keep final DMSO concentration < 0.5%.

Q2: "I need to dose this IV/IP in mice. Can I just use 10% DMSO in Saline?"

Diagnosis: High risk of embolism and precipitation at the injection site. Explanation: Upon injection, the DMSO diffuses away rapidly, leaving the drug in the blood (pH 7.4). The drug will precipitate, potentially causing phlebitis or pulmonary emboli. The Fix: Use a Cosolvent/Surfactant System or Cyclodextrin Complexation .

-

Recommended Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Water.

-

Alternative: 10% HP-

-Cyclodextrin in acetate buffer (pH 4.5). The cyclodextrin encapsulates the lipophilic rings, while the acidic buffer aids protonation.

Q3: "The compound won't dissolve in water even with sonication."

Diagnosis: Thermodynamic impossibility. Explanation: Sonic energy breaks apart crystal aggregates but does not change the thermodynamics of solvation. You are trying to force a lipophile into a polar network without a surfactant. The Fix: You must chemically modify the environment.

-

Acidification: Add 1.0 equivalent of HCl or Methanesulfonic acid to form an in-situ salt.

-

Organic Cosolvent: Dissolve in a small volume of Ethanol or DMSO first, then dilute.

Validated Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use for: In vitro assays, High Throughput Screening.

-

Weighing: Weigh 2.18 mg of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide.

-

Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Note: Avoid old DMSO which absorbs water from air.

-

Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.

-

Storage: Aliquot into amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

Protocol B: "Step-Down" Dilution for Cellular Assays

Use for: Preventing precipitation in cell culture.

-

Intermediate Step: Do not go from 100% DMSO

0.1% DMSO in one step. -

Preparation:

-

Prepare a 100x working solution in media without serum (Serum proteins can bind the drug non-specifically, masking solubility issues).

-

Example: Add 10

L of 10 mM Stock to 990

-

-

Final Addition: Add this 100x solution to your cell wells.

-

Check: Inspect under a microscope. If you see "needles" or dark dots, the compound has precipitated.

Protocol C: Formulation for Animal Studies (IP/PO)

Use for: In vivo pharmacokinetics.

Target Concentration: 5 mg/mL Vehicle: 5% Ethanol / 30% PEG400 / 65% Citrate Buffer (pH 3.0)

-

Step 1: Dissolve compound in Ethanol (5% of total volume). Vortex until clear.

-

Step 2: Add PEG400 (30% of total volume). Vortex.

-

Step 3: Slowly add Citrate Buffer (pH 3.0) (65% of total volume) while vortexing.

-

Why pH 3.0? To protonate the aniline amine (pKa ~4.5), ensuring the drug stays in solution via ionic dipole interactions.

-

Visualized Decision Logic

Diagram 1: Solubility Optimization Workflow

This flowchart guides you through selecting the correct solvent system based on your experimental goals.

Figure 1: Decision tree for solvent selection. Note the divergence between cellular assays (DMSO-based) and animal studies (Excipient/pH-based).

Diagram 2: The "Crash-Out" Mechanism

Understanding why precipitation occurs during dilution.

Figure 2: Mechanistic view of precipitation. The hydrophobic effect forces the lipophilic rings together when DMSO is removed.

References

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 4: Solubility. Elsevier.

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

-

PubChem. (2024).[1] Compound Summary: Cyclopentanecarboxamide derivatives (Structural Analog Data). National Library of Medicine.

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Technical Support Center: Stability Protocols for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide

Status: Active Ticket ID: CHEM-STAB-5A2M Assigned Specialist: Senior Application Scientist Last Updated: February 14, 2026

Executive Summary & Quick Status Dashboard

Welcome to the technical support hub for N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide . This guide addresses the inherent instability of the 5-amino-2-methylphenyl moiety in solution.

The Core Problem: The molecule contains an electron-rich primary aromatic amine (aniline) at position 5. In solution, this group is highly susceptible to auto-oxidation via radical mechanisms, leading to the formation of colored impurities (iminoquinones, azo-dimers) and polymerization.

Quick Status: Check Your Solution

| Observation | Status | Diagnosis | Immediate Action |

| Clear / Colorless | 🟢 Optimal | Compound is stable. | Store at -80°C under Argon immediately. |

| Pale Yellow | 🟡 Caution | Early-stage oxidation or trace impurities. | Verify purity via LC-MS.[1] Purge headspace with Argon. |

| Pink / Red / Brown | 🔴 Critical | Significant oxidation (Quinone formation). | Discard. Purification required.[2] Do not use for biological assays. |

| Precipitate | 🔴 Critical | Solubility limit reached or polymer formation. | Check solvent compatibility (DMSO vs. Aqueous buffer). |

Module 1: The Chemistry of Instability

To prevent degradation, you must understand the mechanism. This molecule is not failing due to the amide bond (which is hydrolytically stable at neutral pH); it is failing due to the aniline moiety .

Degradation Pathway Visualization

The following diagram illustrates the primary failure mode: oxidative coupling driven by dissolved oxygen and light.

Figure 1: Oxidative degradation cascade of the 5-amino moiety. Note that color change is the first indicator of compromised integrity.

Module 2: Solvent Selection & Preparation

Crucial Insight: Standard DMSO is hygroscopic and often contains dissolved oxygen. Using "fresh" DMSO from a bottle that has been opened previously is the most common cause of experimental failure.

Recommended Solvent Systems

| Solvent | Suitability | Notes |

| DMSO (Anhydrous) | High | Best for stock solutions (10–100 mM). Must be degassed.[3][4] |

| Ethanol | Medium | Good solubility, but volatile. Prone to evaporation during storage. |

| Water/PBS | Low | Poor solubility. High dissolved |

Protocol: Freeze-Pump-Thaw Degassing

Required for long-term stability of stock solutions.

-

Preparation: Place your solvent (DMSO) in a Schlenk tube or heavy-walled flask. Fill only to 50% volume.

-

Freeze: Submerge the flask in liquid nitrogen (

) until the solvent is completely solid. -

Pump: Open the flask to high vacuum (0.1–0.01 Torr) for 5–10 minutes while keeping it frozen. This removes gas from the headspace.[5][6]

-

Thaw: Close the vacuum valve. Remove the flask from

and thaw in a warm water bath. Do not apply vacuum while thawing. Gas bubbles will evolve as the solvent melts.[4] -

Repeat: Perform steps 2–4 for a total of 3 cycles .

-

Backfill: After the final cycle, backfill with Argon (preferred over Nitrogen due to higher density).

Module 3: Storage & Handling Protocols

Tier 1: Stock Solution Storage (Recommended)

-

Concentration: 10 mM or higher (higher concentrations are self-shielding).

-

Temperature: -80°C (Critical). -20°C is acceptable for <1 month.

-

Atmosphere: Argon blanket required.

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastics (polystyrene) for long-term storage as they are gas-permeable.

Tier 2: Working Solution (Assay Day)

-

Dilution: Dilute into aqueous buffer immediately before use.

-

Antioxidants: If your assay tolerates it, add 0.1% Ascorbic Acid or 1 mM DTT to the buffer. This creates a "sacrificial" reducing environment that protects the aniline group.

-

Light: Keep tubes wrapped in aluminum foil.

Module 4: Troubleshooting & FAQs

Interactive Troubleshooting Flow

Figure 2: Rapid diagnostic decision tree for common solution issues.

Frequently Asked Questions

Q1: Why does my DMSO stock turn yellow after a week at room temperature? A: This is auto-oxidation of the 5-amino group. DMSO is an oxidant carrier. Even trace amounts of oxygen in non-degassed DMSO will react with the aniline.

-

Fix: Discard. Prepare new stock using degassed anhydrous DMSO and store at -80°C.

Q2: Can I use Nitrogen instead of Argon? A: Nitrogen is acceptable, but Argon is superior . Argon is heavier than air and forms a stable "blanket" over your liquid in the vial. Nitrogen mixes more easily with air if the seal is imperfect.

Q3: Is the amide bond susceptible to hydrolysis? A: While theoretically possible, amide hydrolysis requires extreme pH (pH < 2 or pH > 12) or high temperatures. At physiological pH (7.4), the oxidative instability of the amine far outweighs the hydrolytic risk of the amide [1]. Focus your stabilization efforts on preventing oxidation.

Q4: Can I filter sterilize the solution? A: Yes, but use PVDF or PTFE membranes . Avoid Nylon filters, as they can bind to aromatic amines, reducing your effective concentration.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reactivity of amides vs. amines).

-

University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Dept. of Chemistry.

-

Cheng, X., et al. (2010). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. (Data on DMSO/water instability).

-

Santa Cruz Biotechnology. (2024). N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide Product Data. (Structural analog reference).

For further assistance, please contact the Scientific Support Team referencing Ticket ID CHEM-STAB-5A2M.

Sources

- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Video: Degassing Liquids with Freeze-Pump-Thaw Cycling [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Validation & Comparative

Structural Validation of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide: A Comparative NMR Solvent Study

Introduction: The Characterization Challenge

In kinase inhibitor development, the N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide scaffold represents a critical intermediate.[1] Its structural integrity relies on the precise regiochemistry of the trisubstituted benzene ring (1-amide, 2-methyl, 5-amino).[1]

For researchers, the primary analytical challenge is not just identification, but differentiation from potential regioisomers (e.g., the 4-amino isomer) and confirming the stability of the labile amine functionality.[1]

This guide moves beyond standard spectral listing. We compare solvent systems to reveal how environment dictates spectral resolution and provide a self-validating protocol to confirm the 1,2,5-substitution pattern without needing expensive 2D NMR time initially.

Comparative Solvent Analysis

The choice of solvent fundamentally alters the visibility of the amide and amine protons, which are diagnostic for this molecule.

Scenario A: DMSO-d6 (The Gold Standard)[1]

-

Performance: Excellent.

-

Why: DMSO is a polar aprotic solvent that acts as a hydrogen bond acceptor. It "locks" the amide (-NH-) and amine (-NH2) protons in place, slowing their exchange rate with trace water.[1]

-

Result: You will see sharp, distinct signals for the Amide NH (~9.0 ppm) and the Aniline NH2 (~4.8 ppm).[1] This allows for direct integration validation (1H vs 2H).

Scenario B: CDCl3 (The Common Alternative)[1]

-

Performance: Poor to Moderate.[2]

-

Why: Chloroform promotes rapid proton exchange and often has trace acidity.

-

Result: The Amide NH often broadens significantly or shifts upfield capriciously. The Aniline NH2 may broaden into the baseline or merge with the methyl signal, making integration unreliable.[1]

Scenario C: Methanol-d4 (The Exchange Test)

-

Performance: Functional for Carbon Skeleton only.

-

Why: Rapid deuterium exchange (

).[1] -

Result: All NH and NH2 signals disappear.

-

Use Case: Run this after DMSO to confirm that the peaks at 9.0 and 4.8 ppm were indeed exchangeable protons and not impurities.

Experimental Protocol (Self-Validating)

This protocol ensures that your data is not just "acquired" but "verified" during the process.

Step 1: Sample Preparation[1]

-

Mass: Weigh 5–10 mg of the solid product.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended particles broaden lines.

Step 2: Instrument Parameters (400 MHz or higher)[1][2][3]

-

Temperature: 298 K (25°C). Temperature stability is crucial for Amide NH chemical shift reproducibility.

-

Pulse Sequence: Standard zg30 (30° pulse angle).

-

Relaxation Delay (D1): Set to 1.0 - 2.0 seconds .

-

Reasoning: Aromatic protons relax slower. A short D1 cuts their intensity, skewing integration against the methyl group.

-

-

Scans (NS): 16 (minimum) to 64 (for clean baselines).[1]

Step 3: The "Lock & Shim" Validation

Before acquiring, check the lock level.[1] If <50% of saturation, the sample may be too concentrated or paramagnetic impurities are present.[1] Shim until the DMSO residual peak (quintet at 2.50 ppm) shows clear resolution of its satellite peaks.

Step 4: Data Processing[1]

-

Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

-

Phasing: Manually phase. Auto-phasing often fails on the broad Amide peak.

-

Referencing: Set the residual DMSO pentet center to 2.50 ppm .

Spectral Analysis & Data Interpretation

Visualizing the Workflow

Figure 1: Optimized NMR characterization workflow ensuring data integrity.

Quantitative Data (DMSO-d6)

The following table represents the expected chemical shifts for the pure compound.

| Region | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| Amide | 9.10 – 9.30 | Singlet (br) | 1H | -NH-CO- | Downfield due to anisotropy/H-bonding.[1] |

| Aromatic | 6.85 – 6.95 | Doublet ( | 1H | Ar-H (C3) | Ortho to Methyl (weak donor).[1] |

| Aromatic | 6.45 – 6.55 | Doublet ( | 1H | Ar-H (C6) | Ortho to Amide; Meta to Amino.[1] |

| Aromatic | 6.25 – 6.35 | dd ( | 1H | Ar-H (C4) | Ortho to Amino (strong shield).[1] |

| Amine | 4.80 – 5.00 | Singlet (br) | 2H | -NH | Exchangeable; broad. |

| Aliphatic | 2.70 – 2.85 | Quintet/Multiplet | 1H | Cyclopentyl-CH | Methine alpha to Carbonyl. |

| Aliphatic | 2.05 – 2.15 | Singlet | 3H | Ar-CH | Methyl on aromatic ring. |

| Aliphatic | 1.50 – 1.90 | Multiplets | 8H | Cyclopentyl-CH | Ring methylene envelope. |

Regiochemistry Validation (The "Fingerprint")[1]

The most critical step is proving the 1,2,5-substitution pattern .[1] We use coupling constants (

-